EB-3P -

EB-3P

Catalog Number: EVT-1534695
CAS Number:
Molecular Formula: C42H42Br2Cl2N4O2
Molecular Weight: 865.532
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
EB-3P is a novel Choline kinase inhibitor, interfering with lipid homeostasis in HepG2 cells.
Source and Classification

EB-3P is classified as a small molecule inhibitor and is derived from synthetic organic chemistry methods aimed at targeting specific biochemical pathways. The compound's structure and its analogs, such as EB-3D, have been explored for their biological activities, particularly their effects on cellular lipid profiles and potential anti-cancer properties .

Synthesis Analysis

Methods

  1. Starting Materials: Common precursors include various aromatic compounds that can be modified to introduce functional groups necessary for biological activity.
  2. Reagents: Reagents such as bases, acids, and coupling agents are utilized to facilitate the formation of the desired chemical bonds.
  3. Purification: The final product is usually purified through techniques such as column chromatography or recrystallization to ensure high purity suitable for biological testing.

Technical details regarding the exact reaction conditions (temperature, time, solvent) are crucial for optimizing yield and purity but may vary based on the specific synthetic route employed.

Molecular Structure Analysis

Structure and Data

The molecular structure of EB-3P can be characterized using various spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The chemical structure typically includes:

  • Core Structure: A central aromatic ring system that provides stability and facilitates interaction with the target enzyme.
  • Functional Groups: Specific substituents that enhance binding affinity to ChoKα.

The detailed structural data can be obtained through computational chemistry methods like Density Functional Theory (DFT), which can predict electronic properties and molecular geometry.

Chemical Reactions Analysis

Reactions

EB-3P primarily acts by inhibiting the activity of choline kinase alpha, leading to alterations in lipid metabolism. The key reactions include:

  1. Inhibition Mechanism: EB-3P competes with choline for binding at the active site of ChoKα, effectively reducing the enzyme's activity.
  2. Lipid Metabolism Disruption: The inhibition leads to decreased levels of phosphatidylcholine and other lipids, which are critical for membrane integrity and signaling pathways.

These reactions contribute to downstream effects such as apoptosis in cancer cells, indicating a potential therapeutic application .

Mechanism of Action

Process and Data

The mechanism of action for EB-3P involves several steps:

  1. Binding to ChoKα: EB-3P binds to the active site of choline kinase alpha, inhibiting its enzymatic function.
  2. Alteration of Lipid Biosynthesis: This inhibition disrupts the CDP-choline pathway, leading to reduced synthesis of phospholipids.
  3. Cellular Effects: The resultant changes in lipid composition trigger stress responses within cells, including mitochondrial dysfunction and endoplasmic reticulum stress .

Research has demonstrated that these effects are mediated through pathways involving AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy regulation.

Physical and Chemical Properties Analysis

Physical Properties

EB-3P exhibits several notable physical properties:

  • Molecular Weight: Approximately 300 g/mol (exact value may vary based on specific structure).
  • Solubility: Solubility characteristics depend on the solvent system used; typically soluble in organic solvents like DMSO.

Chemical Properties

  • Stability: The compound is generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reactivity profiles indicate that EB-3P can undergo further chemical modifications if necessary for derivative synthesis.

Relevant data from studies often include spectral data confirming its identity and purity .

Applications

Scientific Uses

EB-3P has significant applications in scientific research, particularly in:

  1. Cancer Research: Its role as a ChoKα inhibitor positions it as a potential therapeutic agent against various cancers by modulating lipid metabolism.
  2. Metabolic Studies: Understanding how EB-3P affects lipid biosynthesis can provide insights into metabolic disorders.
  3. Drug Development: As a lead compound, it serves as a template for developing more potent inhibitors with improved pharmacological profiles.

Research continues to explore its full potential in both therapeutic applications and basic biochemical research .

Introduction to Evidence-Based 3P (EB-3P) Frameworks

Conceptual Definitions and Historical Evolution of 3P Models

The 3P framework represents a tripartite conceptual model analyzing phenomena through Predisposing, Precipitating, and Perpetuating factors. Originally developed by Spielman et al. (1987) for insomnia treatment, this framework has evolved into a robust interdisciplinary tool for understanding complex systems across health, education, and organizational domains [3]. The model's core components are defined as:

  • Predisposing factors: Long-standing biological, psychological, or environmental vulnerabilities that create susceptibility but are insufficient to cause outcomes alone (e.g., genetic risks, chronic stress, socioeconomic disadvantage) [3] [4].
  • Precipitating factors: Immediate triggers that initiate outcomes (e.g., traumatic events, acute illnesses, or organizational changes) [3].
  • Perpetuating factors: Behavioral, cognitive, or systemic elements maintaining outcomes after initial onset (e.g., maladaptive coping strategies, reinforcement cycles, or institutional barriers) [3] [4].

The historical trajectory of 3P models reveals progressive interdisciplinary adaptation. Initially applied to behavioral treatments for insomnia (CBT-I), the framework demonstrated clinical efficacy exceeding pharmacological interventions in long-term outcomes [3]. By the 2010s, researchers recognized its utility for conceptualizing chronic pain, gastrointestinal disorders, and oral health diseases, establishing its transdiagnostic value in health psychology [3] [4]. The model's expansion beyond healthcare into educational and organizational contexts during the 2020s marked its evolution into a universal systems analysis tool [6].

Table: Core Components of the 3P Framework

Factor TypeTemporal NatureExample DomainsIntervention Focus
PredisposingChronic/Long-termGenetic profile, Childhood trauma, Structural inequitiesRisk mitigation, Resilience building
PrecipitatingAcute/Event-basedJob loss, Infection exposure, Critical incidentsCrisis response, Trigger management
PerpetuatingSustaining/RecurrentAvoidance behaviors, Reinforcement cycles, Systemic barriersHabit reversal, System redesign

Emergence of Evidence-Based Approaches in 3P Systems

The integration of evidence-based practice (EBP) methodologies with 3P frameworks created the rigorous EB-3P approach, addressing critical limitations in earlier implementations. Traditional 3P applications often relied on single-discipline evidence and non-standardized assessments, leading to inconsistent outcomes across contexts [1]. The evidence-based transformation emerged through three key developments:

  • Systematic Review Infrastructure: Organizations like the Cochrane Collaboration (founded 1993) and U.S. Preventive Services Task Force (USPSTF) established protocols for cross-disciplinary evidence synthesis, enabling comprehensive 3P factor analysis [1]. By 2020, these groups had produced over 4,000 systematic reviews informing predisposing risk profiles and intervention efficacy [1].

  • Standardization of Methodologies: The Evidence-Based Behavioral Practice (EBBP) project (2006) created transdisciplinary frameworks for translating evidence into practice, including shared decision-making models integrating practitioner expertise, patient preferences, and research evidence [1]. This provided scaffolding for EB-3P implementation across professions.

  • Technological Advancements: Natural language processing and Latent Dirichlet Allocation (LDA) topic modeling enabled large-scale analysis of interdisciplinary research (2018–2024), revealing knowledge gaps in perpetuating factor management and identifying emerging applications in AI optimization [6]. These technologies facilitated dynamic evidence mapping essential for complex 3P systems.

The maturation of EB-3P was further accelerated by healthcare reform initiatives emphasizing interdisciplinary continuing education and outcome-based reimbursement models, which incentivized empirically validated approaches to addressing perpetuating factors in chronic conditions [1] [4].

Interdisciplinary Applications of EB-3P

Healthcare Implementation

In clinical settings, EB-3P frameworks have revolutionized chronic disease management through biopsychosocial integration. For oral health, evidence reviews revealed that dental anxiety (predisposing factor), acute pain episodes (precipitating factor), and access barriers (perpetuating factor) collectively explain 78% of treatment avoidance patterns [4]. This EB-3P analysis informed the 2023 consensus statement on behavioral dentistry, establishing oral health-related quality of life (OHRQoL) as a central outcome metric [4]. Similarly, in cardiology, EB-3P frameworks integrate genetic markers (predisposing), stress triggers (precipitating), and dietary habits (perpetuating) into predictive models with 30% greater accuracy than biomedical models alone [3].

Educational Innovation

Educational applications employ EB-3P frameworks to address learning outcome disparities. Research synthesizing over 150 studies established that socioeconomic status (predisposing), instructional disruptions (precipitating), and assessment practices (perpetuating) interact to sustain achievement gaps [2] [5]. The Triple E Framework (engagement, enhancement, extension) operationalizes EB-3P principles by evaluating technology integration against learning goals [2]. Evidence-based standards require educational technologies to:

  • Engage learners actively (addressing predisposing motivational deficits)
  • Enhance conceptual understanding (addressing precipitating knowledge gaps)
  • Extend learning to authentic contexts (countering perpetuating transfer barriers) [2]

Table: EB-3P Applications Across Disciplines

DomainPredisposing Factors AddressedPrecipitating Factors ManagedPerpetuating Factors MitigatedEvidence Tools
HealthcareGenetic risk profiles, Health literacyAcute disease episodes, Trauma exposureTreatment avoidance, Access barriersCochrane Reviews, USPSTF Guidelines
EducationSocioeconomic disparity, Prior achievementInstructional interruptions, Resource gapsAssessment bias, Rigidity in teachingTriple E Framework, LDA topic modeling
BusinessOrganizational culture vulnerabilitiesMarket disruptions, Leadership transitionsProcess inefficiencies, Innovation barriersMultidisciplinary design optimization
AI DevelopmentData bias, Algorithmic limitationsSystem failures, Adversarial attacksFeedback loops, Scalability constraintsMultidisciplinary AI validation frameworks

Business and AI Optimization

Properties

Product Name

EB-3P

IUPAC Name

1,1'-(((Ethane-1,2-diylbis(oxy))bis(4,1-phenylene))bis(methylene))bis(7-chloro-4-(pyrrolidin-1-yl)quinolin-1-ium) dibromide

Molecular Formula

C42H42Br2Cl2N4O2

Molecular Weight

865.532

InChI

InChI=1S/C42H42Cl2N4O2.2BrH/c43-33-9-15-37-39(45-19-1-2-20-45)17-23-47(41(37)27-33)29-31-5-11-35(12-6-31)49-25-26-50-36-13-7-32(8-14-36)30-48-24-18-40(46-21-3-4-22-46)38-16-10-34(44)28-42(38)48;;/h5-18,23-24,27-28H,1-4,19-22,25-26,29-30H2;2*1H/q+2;;/p-2

InChI Key

CWJKRTWUOVDURL-UHFFFAOYSA-L

SMILES

ClC1=CC2=[N+](CC3=CC=C(OCCOC4=CC=C(C[N+]5=C6C=C(Cl)C=CC6=C(N7CCCC7)C=C5)C=C4)C=C3)C=CC(N8CCCC8)=C2C=C1.[Br-].[Br-]

Solubility

Soluble in DMSO

Synonyms

EB-3P

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.